molecular formula C12H9NO2 B1587831 4-(Pyridin-3-yloxy)benzaldehyde CAS No. 87626-41-3

4-(Pyridin-3-yloxy)benzaldehyde

Cat. No.: B1587831
CAS No.: 87626-41-3
M. Wt: 199.2 g/mol
InChI Key: VNZCKMVWWJJZIL-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yloxy)benzaldehyde is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol It is characterized by the presence of a pyridine ring attached to a benzaldehyde moiety through an oxygen atom

Properties

IUPAC Name

4-pyridin-3-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-3-5-11(6-4-10)15-12-2-1-7-13-8-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZCKMVWWJJZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405472
Record name 4-(Pyridin-3-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87626-41-3
Record name 4-(Pyridin-3-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyridin-3-yloxy)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pyridin-3-yloxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 3-chloropyridine in the presence of a base such as potassium carbonate . The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

4-(Pyridin-3-yloxy)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde functional group linked to a pyridine moiety. Its chemical structure contributes to its unique biological properties, including interaction with various biological targets.

Property Details
Molecular Formula C12_{12}H9_{9}NO2_2
Molecular Weight 201.21 g/mol
CAS Number 4677419
Solubility Soluble in organic solvents but less soluble in water

Synthesis Methods

Various methods have been employed for the synthesis of this compound, often involving reactions between pyridine derivatives and benzaldehydes under specific conditions to enhance yield and purity.

  • Reflux Method : Traditional reflux methods using solvents like ethanol or methanol.
  • Solvent-Free Conditions : Recent advancements favor solvent-free methodologies that are environmentally friendly and yield high-purity products.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly in multidrug-resistant strains.

  • Case Study : In a study evaluating the antimicrobial efficacy of pyridine derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines.

  • Research Findings : A series of studies highlighted that derivatives of this compound exhibited cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50_{50} values ranging from 1.03 to 2.59 µM . The introduction of certain substituents was found to enhance potency significantly.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.

  • Mechanism of Action : Studies suggest that this compound may act by inhibiting phosphodiesterase enzymes, which play a critical role in inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine or benzaldehyde moieties can significantly influence its pharmacological profile.

Modification Effect on Activity
Substitution on PyridineEnhances antimicrobial and anticancer potency
Alteration of BenzaldehydeAffects solubility and interaction with biological targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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